molecular formula C10H14IN B7940711 4-Iodo-benzenebutanamine

4-Iodo-benzenebutanamine

Cat. No.: B7940711
M. Wt: 275.13 g/mol
InChI Key: AJLBVBRBZZHGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-benzenebutanamine is an organic compound with the molecular formula C10H14IN It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-benzenebutanamine typically involves the iodination of benzenebutanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective iodination of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-benzenebutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding benzenebutanamine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 4-iodobenzene butanoic acid.

    Reduction: Formation of benzenebutanamine.

    Substitution: Formation of 4-azido-benzenebutanamine or 4-thio-benzenebutanamine.

Scientific Research Applications

4-Iodo-benzenebutanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful precursor for further functionalization.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Iodo-benzenebutanamine exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological receptors. Additionally, the butanamine chain can interact with enzymes and proteins, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

    4-Bromo-benzenebutanamine: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-benzenebutanamine: Contains a chlorine atom in place of iodine.

    4-Fluoro-benzenebutanamine: Features a fluorine atom instead of iodine.

Uniqueness: 4-Iodo-benzenebutanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(4-iodophenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBVBRBZZHGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.